molecular formula C5H2Cl3N B1368115 2,3,4-Trichloropyridine CAS No. 55934-02-6

2,3,4-Trichloropyridine

Cat. No.: B1368115
CAS No.: 55934-02-6
M. Wt: 182.43 g/mol
InChI Key: VMHZXXPDUOVTHD-UHFFFAOYSA-N
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Description

2,3,4-Trichloropyridine is a chlorinated derivative of pyridine, with the molecular formula C5H2Cl3N. It is a halogenated heterocyclic compound that finds applications in various fields of chemistry due to its unique reactivity and properties. This compound is known for its electron-deficient nature, making it highly reactive towards nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trichloropyridine can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For instance, 2,3,6-trichloropyridine can be prepared by reacting 2,6-dichloropyridine with chlorine gas in the presence of a catalyst . Another method involves the reaction of trichloroacetonitrile with acrolein to form 2,2,4-trichloro-5-oxopentanonitrile, which is then cyclized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can significantly influence the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Due to its electron-deficient nature, it readily undergoes nucleophilic substitution reactions.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as hydrazine hydrate are commonly used.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used under controlled conditions to achieve the desired transformations.

Major Products:

    Hydrazinopyridines: Formed through nucleophilic substitution with hydrazine hydrate.

    Other Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.

Scientific Research Applications

2,3,4-Trichloropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-trichloropyridine primarily involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, leading to the substitution of chlorine atoms. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring.

Comparison with Similar Compounds

Uniqueness: 2,3,4-Trichloropyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of products that can be synthesized from it. Its electron-deficient nature makes it particularly reactive towards nucleophiles, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

2,3,4-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHZXXPDUOVTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600627
Record name 2,3,4-Trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55934-02-6
Record name 2,3,4-Trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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